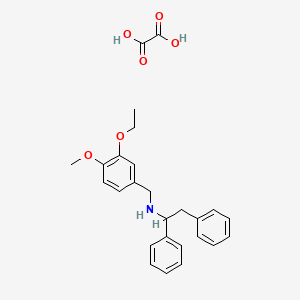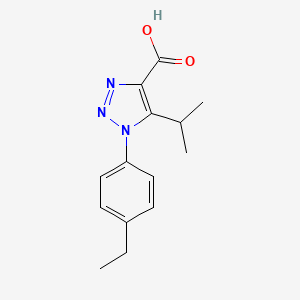
1-(4-ethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-ethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid, also known as EIPT, is a chemical compound that belongs to the class of triazole derivatives. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(4-ethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid is not fully understood yet. However, it is believed to exert its biological activities through the inhibition of various enzymes and signaling pathways involved in the regulation of cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. This compound has also been found to induce apoptosis (programmed cell death) in cancer cells and to reduce inflammation in animal models of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-ethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has several advantages as a research tool. It is relatively easy to synthesize and has been shown to exhibit potent biological activities at low concentrations. However, its use in lab experiments is limited by its low solubility in water and some organic solvents, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 1-(4-ethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid. One potential application is its use as a lead compound for the development of new antimicrobial and anticancer agents. This compound derivatives with improved solubility and efficacy could also be developed for use in various therapeutic applications. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to determine its potential toxicity and side effects.
Méthodes De Synthèse
1-(4-ethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid can be synthesized by a multistep reaction process, starting from the commercially available 4-ethylbenzaldehyde. The first step involves the condensation of 4-ethylbenzaldehyde with isopropyl hydrazine to form 1-(4-ethylphenyl)-3-isopropyl-1H-pyrazole. This intermediate is then treated with sodium nitrite and copper powder to form this compound.
Applications De Recherche Scientifique
1-(4-ethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. This compound has also been found to be a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in several physiological processes.
Propriétés
IUPAC Name |
1-(4-ethylphenyl)-5-propan-2-yltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-4-10-5-7-11(8-6-10)17-13(9(2)3)12(14(18)19)15-16-17/h5-9H,4H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEXQHHUYOHLEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

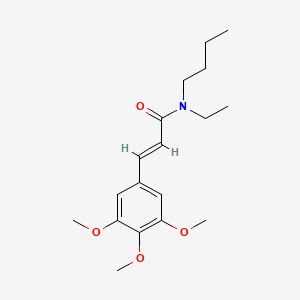
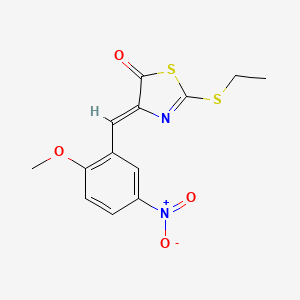

![1-{4-[(2-chlorophenyl)(phenyl)methyl]-1-piperazinyl}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5038409.png)
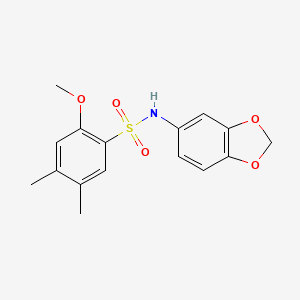

![2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5038430.png)
![N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-N-(2-pyridinylmethyl)ethanamine](/img/structure/B5038434.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5038460.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine trifluoroacetate](/img/structure/B5038488.png)
![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B5038496.png)
![5-acetyl-N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-thiophenecarboxamide](/img/structure/B5038507.png)
